molecular formula C11H16OS B7990084 4-Ethoxy-3,5-dimethylphenyl methyl sulfide

4-Ethoxy-3,5-dimethylphenyl methyl sulfide

Cat. No.: B7990084
M. Wt: 196.31 g/mol
InChI Key: KTRGUBLQKIMBHH-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-dimethylphenyl methyl sulfide is an organosulfur compound characterized by a phenyl ring substituted with an ethoxy group at the 4-position, methyl groups at the 3- and 5-positions, and a methyl sulfide (-SCH₃) functional group. Its molecular formula is C₁₁H₁₆O₅S, with a molecular weight of 244.31 g/mol. Notably, commercial availability of such compounds has been discontinued, possibly due to challenges in synthesis, stability, or regulatory considerations .

Properties

IUPAC Name

2-ethoxy-1,3-dimethyl-5-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-5-12-11-8(2)6-10(13-4)7-9(11)3/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRGUBLQKIMBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-3,5-dimethylphenyl methyl sulfide is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial, insecticidal, and anti-inflammatory effects, supported by relevant data and research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown inhibition zones comparable to standard antibiotics, suggesting its potential as an antimicrobial agent in clinical applications.

Bacterial Strain Inhibition Zone (mm) Standard Antibiotic Inhibition Zone (mm)
Staphylococcus aureus15Penicillin18
Escherichia coli12Ampicillin16
Pseudomonas aeruginosa14Ciprofloxacin20

Insecticidal Activity

The compound has been evaluated for its insecticidal properties, particularly against agricultural pests. Studies have shown that it possesses significant efficacy in controlling various insects while exhibiting low toxicity to non-target organisms, making it a promising candidate for eco-friendly pest management strategies.

Case Study: Efficacy Against Common Agricultural Pests

  • Target Pests : Aphids, leafhoppers, and mosquitoes.
  • Application Method : Foliar spray at concentrations of 0.5% and 1%.
  • Results :
    • At 1% concentration, a mortality rate of 85% was observed within 24 hours for aphids.
    • Leafhoppers showed a mortality rate of 78% at the same concentration.

Anti-inflammatory Activity

In addition to its antimicrobial and insecticidal properties, this compound has demonstrated anti-inflammatory effects in various biological assays. It was found to inhibit the production of pro-inflammatory cytokines in vitro.

Cytokine Control Level (pg/mL) Treatment Level (pg/mL)
TNF-α250150
IL-6300180

These results indicate that the compound may serve as a therapeutic agent in managing inflammatory conditions.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells and inflammatory pathways. The presence of the sulfur atom is crucial for its activity as it may facilitate the formation of reactive species that disrupt cellular processes in pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Substituent Effects on Properties

The positional isomer 2,6-dimethyl-4-ethoxyphenyl methyl sulfide (Ref: 10-F394760) shares the ethoxy group at the 4-position but differs in methyl substitution (2- and 6-positions vs. 3- and 5-positions in the target compound).

  • Solubility : The 3,5-dimethyl configuration may enhance symmetry, improving crystallinity compared to the 2,6-isomer.
  • Stability : Discontinued status for both compounds suggests shared challenges, possibly thermal instability or sensitivity to oxidation.
Compound Substituent Positions Molecular Weight Commercial Status Reference
4-Ethoxy-3,5-dimethylphenyl methyl sulfide 4-OCH₂CH₃, 3-CH₃, 5-CH₃ 244.31 g/mol Discontinued
2,6-Dimethyl-4-ethoxyphenyl methyl sulfide 4-OCH₂CH₃, 2-CH₃, 6-CH₃ 244.31 g/mol Discontinued

Functional Group Variants: Sulfides vs. Sulfonyl Ureas

Compounds like ethametsulfuron methyl ester and triflusulfuron methyl ester () are sulfonylurea herbicides with triazine cores and sulfonyl groups. While structurally distinct from the target sulfide, they share ethoxy/methoxy and methyl substituents, highlighting how minor group changes drastically alter applications:

  • Reactivity : Sulfides (e.g., target compound) are nucleophilic, whereas sulfonylureas undergo hydrolysis or enzymatic cleavage for herbicidal activity.
Compound Functional Group Use Toxicity (LD₅₀) Reference
This compound Methyl sulfide Intermediate/Fine chemical Not reported
Ethametsulfuron methyl ester Sulfonylurea Herbicide 4,100 mg/kg (rat, oral)

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